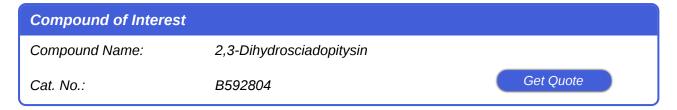


Commercial Suppliers and Technical Applications of 2,3-Dihydrosciadopitysin for Research

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

Introduction

2,3-Dihydrosciadopitysin is a naturally occurring biflavonoid found in various plant species. As a member of the flavonoid family, it has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide provides an in-depth overview of the commercial availability of **2,3-Dihydrosciadopitysin** for research purposes, along with a summary of its biological activities and the signaling pathways it reportedly modulates. Detailed experimental protocols and workflow visualizations are included to assist researchers in designing their studies.

Commercial Availability

High-purity **2,3-Dihydrosciadopitysin** is available from several commercial suppliers, catering to the needs of researchers in academia and industry. The table below summarizes the specifications from prominent vendors.



Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Biopurify	SBP02907	34421-19-7	СззН26О10	582.56	95%~99%
MedChemEx press	HY-N1660	34421-19-7	СззН26О10	582.55	>98%
BLD Pharm	BD130867	34421-19-7	СззН26О10	582.55	≥98% (HPLC)
Biosynth	JBA42119	34421-19-7	СззН26О10	582.56	Not specified
Biorbyt	orb1683824	34421-19-7	СззН26О10	582.55	Not specified

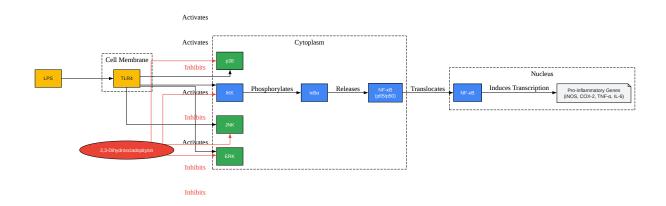
Biological Activities and Signaling Pathways

Research suggests that **2,3-Dihydrosciadopitysin** exhibits promising anti-inflammatory and anticancer effects. While specific studies on this compound are emerging, the broader class of biflavonoids is known to interact with key cellular signaling pathways.

Anti-Inflammatory Activity

The anti-inflammatory properties of many flavonoids are attributed to their ability to modulate the NF-kB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.





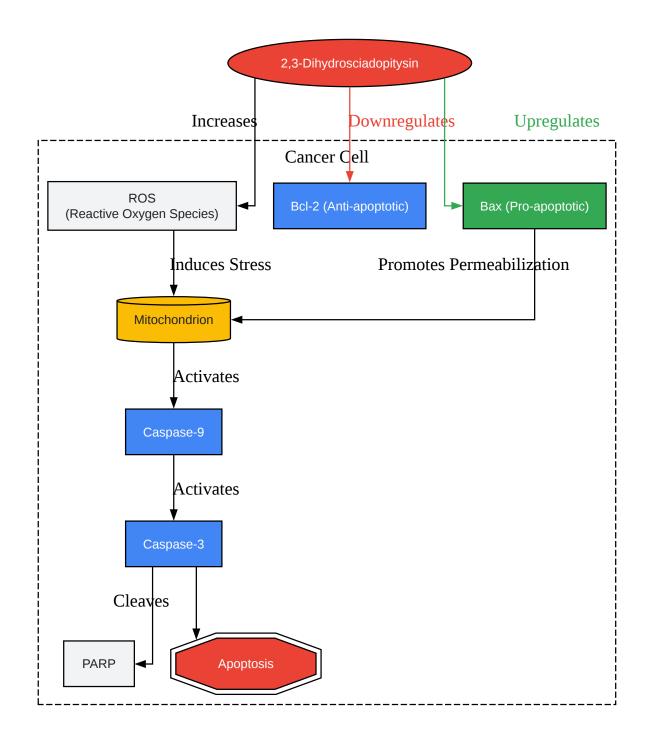
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Caption: Putative anti-inflammatory signaling pathway of 2,3-Dihydrosciadopitysin.

Anticancer Activity

The potential anticancer effects of **2,3-Dihydrosciadopitysin** are likely mediated through the induction of apoptosis (programmed cell death) in cancer cells. This process often involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.





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Caption: Proposed apoptotic signaling pathway induced by 2,3-Dihydrosciadopitysin.

Experimental Protocols

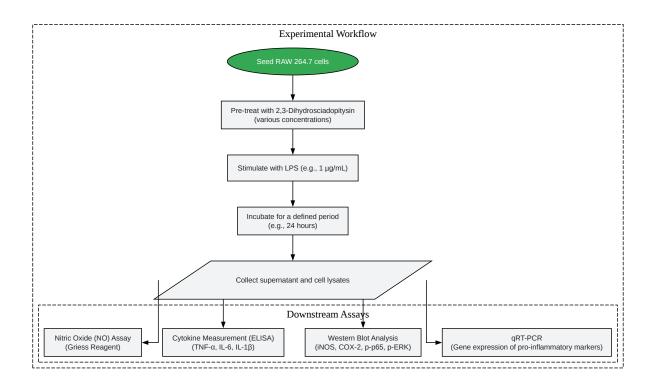


The following are generalized experimental protocols based on common methodologies used to study the anti-inflammatory and anticancer properties of flavonoid compounds. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines a typical workflow to assess the anti-inflammatory effects of **2,3-Dihydrosciadopitysin** on lipopolysaccharide (LPS)-stimulated macrophage cells.





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Caption: Workflow for assessing in vitro anti-inflammatory activity.

Methodology:

• Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

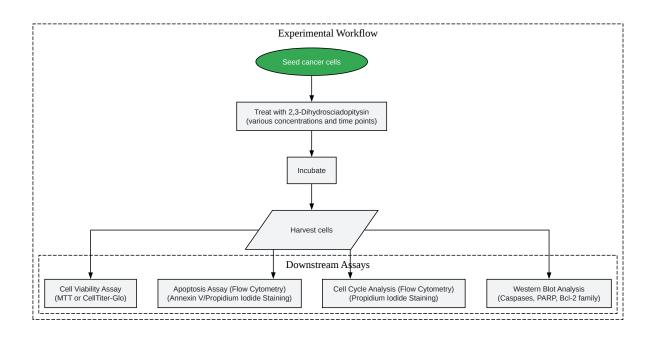


- Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays,
 6-well for protein/RNA extraction) and allowed to adhere overnight.
- Treatment: Cells are pre-treated with varying concentrations of 2,3-Dihydrosciadopitysin for 1-2 hours.
- Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
- Incubation: The cells are incubated for a specified duration (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).
- Analysis:
 - Cell Viability: Assessed using the MTT assay to ensure the observed effects are not due to cytotoxicity.
 - Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
 - \circ Cytokine Levels: Pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) in the supernatant are quantified by ELISA.
 - Protein Expression: Cell lysates are analyzed by Western blotting to determine the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p65, p38, ERK).
 - Gene Expression: RNA is extracted from cell lysates, and qRT-PCR is performed to measure the mRNA levels of pro-inflammatory genes.

In Vitro Anticancer Assay in a Cancer Cell Line

This protocol describes a general workflow to evaluate the anticancer and pro-apoptotic effects of **2,3-Dihydrosciadopitysin** on a relevant cancer cell line (e.g., breast, colon, lung cancer).





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Caption: Workflow for assessing in vitro anticancer activity.

Methodology:

- Cell Culture: The selected cancer cell line is maintained in its recommended growth medium and conditions.
- Cell Seeding: Cells are seeded in appropriate culture plates for the planned assays.
- Treatment: Cells are treated with a range of concentrations of 2,3-Dihydrosciadopitysin for different time points (e.g., 24, 48, 72 hours).



Analysis:

- Cell Viability: The effect on cell proliferation and viability is determined using assays like MTT or CellTiter-Glo.
- Apoptosis Detection: Apoptosis is quantified by flow cytometry after staining cells with Annexin V and Propidium Iodide (PI).
- Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry after PI staining of fixed and permeabilized cells.
- Protein Expression: Western blotting is used to examine the levels of key apoptotic proteins, such as cleaved caspases (e.g., caspase-3, -9), cleaved PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax).

Conclusion

2,3-Dihydrosciadopitysin is a readily available research compound with significant potential for investigation in the fields of inflammation and oncology. The information and protocols provided in this guide offer a solid foundation for researchers to explore its mechanisms of action and therapeutic promise. As with any research compound, it is crucial to source high-purity material from reputable suppliers to ensure the reliability and reproducibility of experimental results. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways of **2,3-Dihydrosciadopitysin**.

 To cite this document: BenchChem. [Commercial Suppliers and Technical Applications of 2,3-Dihydrosciadopitysin for Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592804#commercial-suppliers-of-2-3-dihydrosciadopitysin-for-research]

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